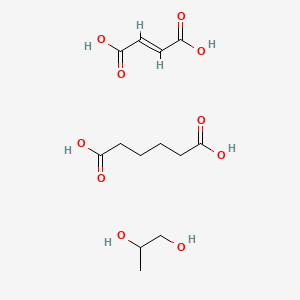
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- is a chemical compound with the molecular formula C4H4ClN3O3S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- typically involves the reaction of imidazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form new compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a sulfonamide, while oxidation can yield sulfonic acids .
Aplicaciones Científicas De Investigación
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 1,1′-Sulfonyldiimidazole
- 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
- 1-Methylimidazole-2-sulfonyl chloride
- 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- 1H-Pyrazole-4-sulfonyl chloride
Uniqueness
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- is unique due to its specific functional groups that allow for a wide range of chemical reactions. Its combination of the imidazole ring and sulfonyl chloride group makes it a versatile reagent in organic synthesis, offering distinct reactivity compared to other similar compounds .
Propiedades
Número CAS |
61006-84-6 |
|---|---|
Fórmula molecular |
C4H4ClN3O3S |
Peso molecular |
209.61 g/mol |
Nombre IUPAC |
4-carbamoyl-1H-imidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClN3O3S/c5-12(10,11)4-2(3(6)9)7-1-8-4/h1H,(H2,6,9)(H,7,8) |
Clave InChI |
ZMDHEEAIGSFTLU-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)S(=O)(=O)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

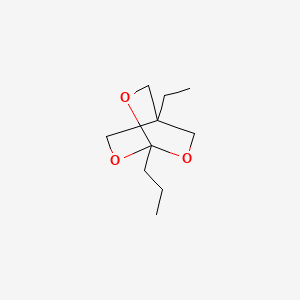
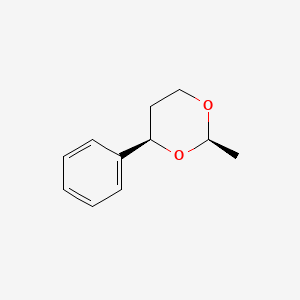
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
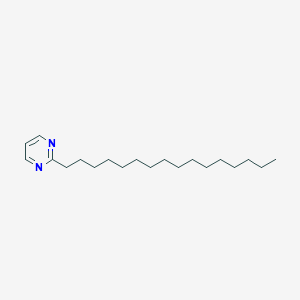
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
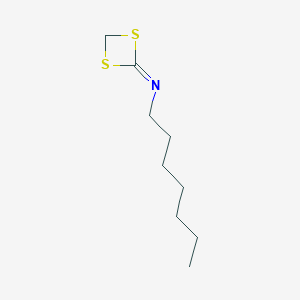
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
